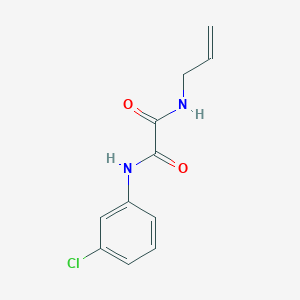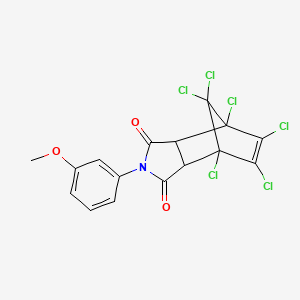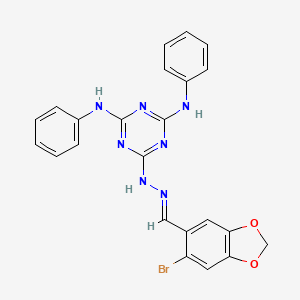
(2E)-1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their biological properties.
Méthodes De Préparation
The synthesis of (2E)-1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one typically involves the base-catalyzed condensation of substituted acetophenones with substituted aldehydes. The reaction is carried out in an alcoholic medium, such as ethanol. For instance, a solution of substituted acetophenone (0.1 mol) in ethanol (10 ml) is mixed with substituted naphthaldehyde (0.1 mol) and a base like sodium hydroxide is added to catalyze the reaction . The mixture is stirred at room temperature until the reaction is complete, and the product is then isolated by filtration and purified by recrystallization.
Analyse Des Réactions Chimiques
(2E)-1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: It can be reduced to form dihydrochalcones, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Medicine: It has shown promising antitubercular activity against Mycobacterium tuberculosis.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The biological activity of (2E)-1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. For instance, it can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The compound’s α,β-unsaturated carbonyl system allows it to form covalent bonds with nucleophilic sites in biological molecules, disrupting their normal function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar compounds to (2E)-1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one include other chalcone derivatives, such as:
(2E)-1-(2-hydroxy-5-bromophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one: Exhibits significant antimycobacterial activity.
(2E)-1-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one: Known for its antioxidant properties.
(2E)-1-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Shows potent anticancer activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities compared to other chalcones.
Propriétés
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-7-5-11(9-13(12)17)15(19)8-6-10-3-1-2-4-14(10)18/h1-9,18H/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOBRMSYRBEIPM-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-2-piperidin-1-yl-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]acetamide](/img/structure/B3848660.png)
![N-(3-chlorophenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide](/img/structure/B3848683.png)

![N,N-DIETHYL-1-{N'-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE](/img/structure/B3848693.png)
![4-amino-N-[(E)-(3-bromophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B3848697.png)
![5-(2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3848703.png)
![(E)-1-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B3848711.png)



![3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine](/img/structure/B3848736.png)
![N2,N4-DIPHENYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B3848740.png)
![2-[3-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3848754.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3848762.png)
